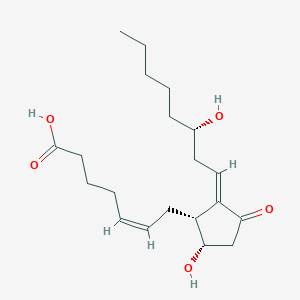

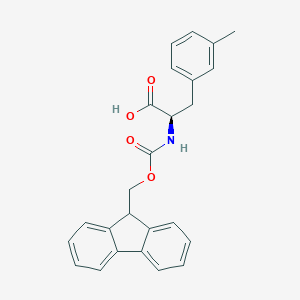

4-羟基-7-甲基-8-(4-甲基戊-3-烯基)-3-丙-2-基萘-1,2-二酮

描述

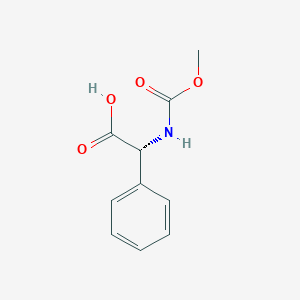

The compound "4-Hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione" is a naphthalene derivative, which is a class of compounds known for their two fused benzene rings. Naphthalene derivatives have been extensively studied due to their diverse applications, including their use in the synthesis of dyes, pharmaceuticals, and as organic semiconductors. The specific structure of this compound suggests potential biological activity or utility in material science due to the presence of hydroxy and keto functional groups.

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through various methods. For instance, a one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been reported using a three-component reaction in water, which is an atom-economical and environmentally friendly approach . Similarly, a green synthetic method using MgCl2 as a catalyst in ethylene glycol has been described for the synthesis of 2-hydroxy-3-((5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenyl)methyl)naphthalene-1,4-dione derivatives . These methods emphasize the importance of mild reaction conditions, high yields, and the use of eco-friendly catalysts in the synthesis of naphthalene derivatives.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial in determining their properties and reactivity. For example, the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione reveals a planar naphthoquinone unit with a nearly perpendicular propargyl group, which influences its hydrogen bonding and self-assembly patterns . Understanding the molecular structure is essential for predicting the behavior of these compounds in various chemical reactions and their potential applications.

Chemical Reactions Analysis

Naphthalene derivatives undergo a variety of chemical reactions, which can be influenced by their substituents. The presence of hydroxy and keto groups can lead to selective emission changes in the presence of metal ions, as seen in the fluorescence properties of 4-(hydroxyphenylthio)naphthalene-1,2-diones . Additionally, the reactivity of these compounds in alkaline and acidic media has been investigated, with some derivatives showing good antimicrobial activity . These reactions highlight the potential for naphthalene derivatives to be used in the development of new materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are determined by their molecular structure. The fluorescence properties of these compounds can be tuned by solvent choice or the addition of metal ions, as demonstrated by the dual-fluorescence of certain isomers . The absorption and emission wavelengths of these compounds are also important for their potential applications in optoelectronics and sensing . The stability of these compounds in different media is another critical factor that can influence their practical use .

科学研究应用

化学合成和改性

- 该化合物参与了探索环 C 芳香二萜类骨架重排的研究。通过重排 13-甲氧基托塔拉-5,8,11,13-四烯-7α-醇获得了一种衍生物,从而深入了解此类化合物的结构修订 (Cambie 等人,1998 年)。

- 从 3-羟基-2-萘甲酸合成 3-异丙基萘-1,2-二酮的研究揭示了该化合物合成中的关键步骤,突出了其在开发高效合成途径中的潜力 (Burmaoglu 等人,2008 年)。

抗癌活性

- 一项针对二羟基-2-(1-羟基-4-甲基戊-3-烯基)萘衍生物(与所讨论化合物密切相关)的研究表明其作为抗癌剂的潜力。这些化合物表现出调节细胞自噬的能力,这是癌症治疗中的一个重要方面 (Yang 等人,2019 年)。

抗增殖特性

- 已经研究了 5-羟基-1,4-萘醌的合成类似物(包括与目标化合物在结构上相似的化合物)对人肿瘤细胞系的抗增殖活性。这项研究增加了对萘醌在癌症治疗中的理解 (Bonifazi 等人,2010 年)。

结构和合成分析

- 已经进行了类似萘衍生物的合成,为理解此类化合物在包括药物化学在内的各个领域的化学行为和潜在应用提供了一个框架 (Letcher 和 Wong,1992 年)。

催化和反应优化

- 对萘衍生物合成的研究,包括 4-羟基-1-甲基-7-(丙-2-基)-4-氮杂三环[5.2.2.02,6]十一-8-烯-3,5-二酮,为催化方法和反应条件的开发做出了贡献,这些方法和反应条件可应用于目标化合物的合成 (Szulczyk 和 Struga,2012 年)。

属性

IUPAC Name |

4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h7,9-10,12,21H,6,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUCWOJJYVHVNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

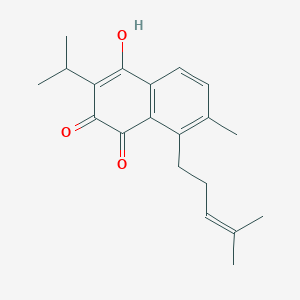

12-Hydroxysapriparaquinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。